[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
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Overview
Description
[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a brominated phenyl group, a naphthalene moiety, and an ethoxybenzoate ester, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-(naphthalen-1-ylamino)-2-oxoacetyl hydrazine with 4-bromo-2-formylphenyl 4-ethoxybenzoate under acidic or basic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate undergoes a condensation reaction with an appropriate aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Quinones, naphthoquinones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its structural features make it a candidate for probing biological systems and understanding molecular interactions.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs or diagnostic agents.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate: Similar structure with a methoxy group instead of an ethoxy group.
[4-chloro-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
769147-53-7 |
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Molecular Formula |
C28H22BrN3O5 |
Molecular Weight |
560.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H22BrN3O5/c1-2-36-22-13-10-19(11-14-22)28(35)37-25-15-12-21(29)16-20(25)17-30-32-27(34)26(33)31-24-9-5-7-18-6-3-4-8-23(18)24/h3-17H,2H2,1H3,(H,31,33)(H,32,34)/b30-17+ |
InChI Key |
QHJRMZPRVDHOCC-OCSSWDANSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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